![molecular formula C11H20F2N2O2 B6291369 tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate CAS No. 2306254-30-6](/img/structure/B6291369.png)

tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

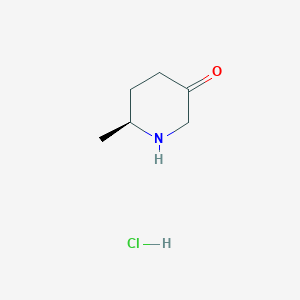

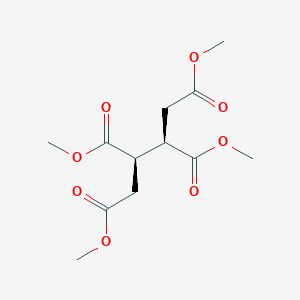

“tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate” is a complex organic compound. It contains a tert-butyl group, a carbamate group (which is a functional group derived from carbamic acid), and a piperidine ring, which is a common motif in many pharmaceuticals and natural products .

Molecular Structure Analysis

The molecule contains a piperidine ring, which is a saturated six-membered ring with one nitrogen atom. The difluoromethyl group is attached to one of the carbon atoms in the ring. The carbamate group is attached to the nitrogen atom in the piperidine ring, with the tert-butyl group attached to the carbamate .Applications De Recherche Scientifique

Synthesis and Application in N-heterocycles Chiral sulfinamides, similar in reactivity and purpose to tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. For instance, tert-butanesulfinamide has been employed in asymmetric N-heterocycle synthesis via sulfinimines, providing access to structurally diverse piperidines, pyrrolidines, and azetidines. These compounds are crucial structural motifs in many natural products and therapeutically applicable compounds, highlighting the potential of this compound in similar synthetic applications (Philip et al., 2020).

Environmental Remediation Research on methyl tert-butyl ether (MTBE) decomposition, closely related to the tert-butyl group in the compound of interest, suggests potential applications in environmental remediation. Studies have demonstrated the feasibility of using radio frequency plasma reactors for the decomposition of MTBE, a common fuel additive, into less harmful substances. This methodology could inform approaches for the degradation of related compounds, potentially including this compound, in environmental settings (Hsieh et al., 2011).

Polymer Membranes for Purification The synthesis and application of polymer membranes for the purification of fuel oxygenated additives highlight another potential application area. Specifically, the separation of methanol/MTBE mixtures via pervaporation demonstrates the utility of certain polymer materials in separating complex mixtures. Given the structural similarities, this compound could potentially be involved in similar separation processes or serve as a compound of interest in the development of new membrane materials (Pulyalina et al., 2020).

Biodegradation and Fate in Environmental Systems The study of MTBE biodegradation and fate in soil and groundwater offers insights into the environmental behavior of tert-butyl-based compounds. Understanding the microbial degradation pathways and environmental fate of MTBE can inform predictions and studies on the behavior of similar compounds, including this compound, in natural systems (Fiorenza & Rifai, 2003).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[(3R,5S)-5-(difluoromethyl)piperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-8-4-7(9(12)13)5-14-6-8/h7-9,14H,4-6H2,1-3H3,(H,15,16)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHHDYBFMRSHLU-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CNC1)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CNC1)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-DIFLUORO-6-[1,2,2,2-TETRAFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-1,3,5-TRIAZINE](/img/structure/B6291295.png)

![2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine](/img/structure/B6291303.png)

![Oxo[3-(trifluoromethyl)phenyl]acetic acid methyl ester](/img/structure/B6291319.png)

![4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6291324.png)

![tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B6291341.png)

![2-{2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl}acetic acid;hydrochloride](/img/structure/B6291357.png)